
3-chloro-2-Methoxy-tetrahydro-pyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-2-Methoxy-tetrahydro-pyran is an organic compound with the molecular formula C6H11ClO2 and a molecular weight of 150.603 g/mol It is a derivative of tetrahydropyran, a six-membered ring containing five carbon atoms and one oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2-Methoxy-tetrahydro-pyran typically involves the chlorination of 2-Methoxy-tetrahydropyran. One common method is the reaction of 2-Methoxy-tetrahydropyran with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
2-Methoxy-tetrahydropyran+SOCl2→this compound+SO2+HCl
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-chloro-2-Methoxy-tetrahydro-pyran undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Elimination Reactions: The compound can undergo elimination reactions to form unsaturated derivatives.
Oxidation Reactions: Oxidation can convert the methoxy group to a carbonyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Elimination: Strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of 3-hydroxy-2-Methoxy-tetrahydro-pyran or 3-amino-2-Methoxy-tetrahydro-pyran.
Elimination: Formation of 2-Methoxy-3,4-dihydro-2H-pyran.
Oxidation: Formation of 3-chloro-2-oxo-tetrahydro-pyran.
Applications De Recherche Scientifique
3-chloro-2-Methoxy-tetrahydro-pyran has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-chloro-2-Methoxy-tetrahydro-pyran depends on its chemical reactivity. The chlorine atom can participate in nucleophilic substitution reactions, while the methoxy group can undergo oxidation. These reactions can lead to the formation of various products that interact with molecular targets and pathways in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxy-tetrahydropyran: Lacks the chlorine atom, making it less reactive in substitution reactions.
3-chloro-tetrahydropyran:
2-Methoxy-3,4-dihydro-2H-pyran: An unsaturated derivative with different chemical properties.
Propriétés
Numéro CAS |
6581-61-9 |
|---|---|
Formule moléculaire |
C6H11ClO2 |
Poids moléculaire |
150.60 g/mol |
Nom IUPAC |
3-chloro-2-methoxyoxane |
InChI |
InChI=1S/C6H11ClO2/c1-8-6-5(7)3-2-4-9-6/h5-6H,2-4H2,1H3 |
Clé InChI |
XYYFHZQMPLJWQE-UHFFFAOYSA-N |
SMILES canonique |
COC1C(CCCO1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Phenyl-2H-thiazolo[3,2-a][1,3,5]triazine-2-thione](/img/structure/B13107838.png)




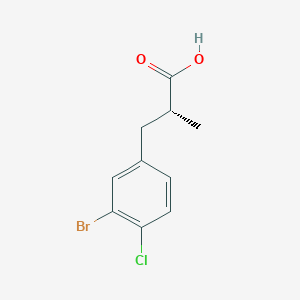
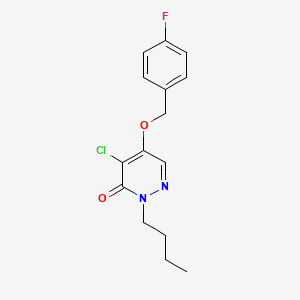
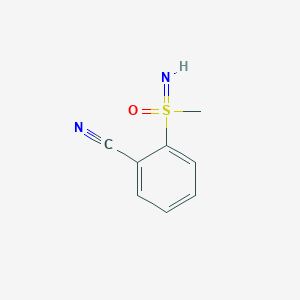

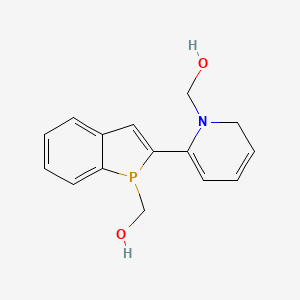

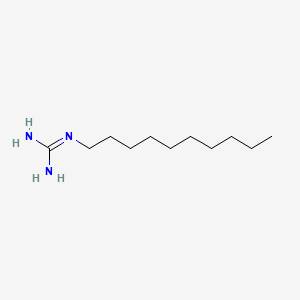

![((3AR,4R,6R,6aR)-6-(6-amino-9H-purin-9-yl)-2-ethoxy-2-methyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol](/img/structure/B13107927.png)
